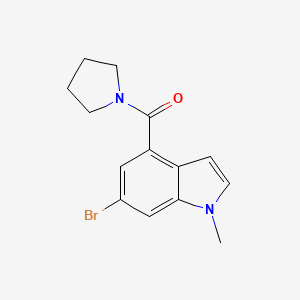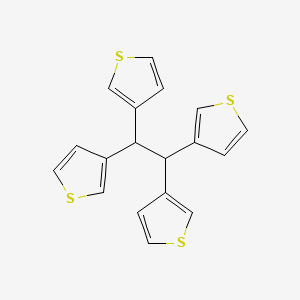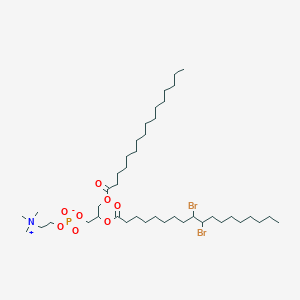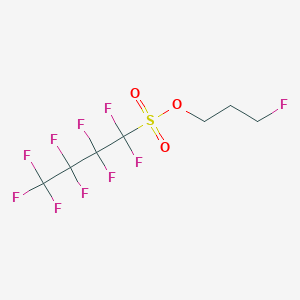
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate is a fluorinated organic compound with the molecular formula C4H6F4O3S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms significantly alters its reactivity and stability compared to non-fluorinated analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The compound can be reduced to 2,2,3,3-tetrafluoro-1-propanol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the compound to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, with temperatures ranging from room temperature to 80°C.
Reduction: Reactions are usually carried out in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: These reactions often require aqueous or alcoholic solutions and are conducted at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Produces various substituted propanols depending on the nucleophile used.
Reduction: Yields 2,2,3,3-tetrafluoro-1-propanol.
Oxidation: Results in the formation of carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which 1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate exerts its effects is largely dependent on its ability to participate in nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications to introduce fluorinated groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: The parent alcohol from which the methanesulfonate ester is derived.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different reactivity and applications.
1,1,1-Trifluoro-2-propanol: A less fluorinated analog with distinct chemical properties.
Uniqueness
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate is unique due to the presence of both fluorine atoms and a methanesulfonate group. This combination imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex fluorinated molecules. Its ability to undergo nucleophilic substitution reactions with high efficiency sets it apart from other similar compounds.
Propiedades
Número CAS |
85459-30-9 |
|---|---|
Fórmula molecular |
C4H8F4O4S |
Peso molecular |
228.16 g/mol |
Nombre IUPAC |
methanesulfonic acid;2,2,3,3-tetrafluoropropan-1-ol |
InChI |
InChI=1S/C3H4F4O.CH4O3S/c4-2(5)3(6,7)1-8;1-5(2,3)4/h2,8H,1H2;1H3,(H,2,3,4) |
Clave InChI |
MGCQSIZLICNIQB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C(C(C(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)









![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)

![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)
